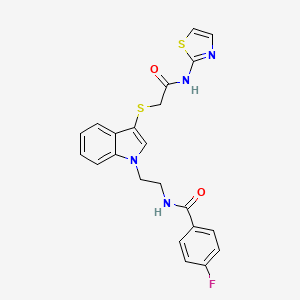![molecular formula C27H28N2OS B2874063 3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-16-9](/img/structure/B2874063.png)
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, also known as ML385, is a small molecule inhibitor that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have a significant impact on biochemical and physiological processes.
Applications De Recherche Scientifique
Crystal Structure and Biological Studies
Research on derivatives of similar complex structures has focused on their crystal structure, Hirshfeld surfaces computational method to quantify intermolecular interactions, and in vitro biological activities. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have illuminated their antibacterial and antioxidant potential, particularly against Staphylococcus aureus, with notable contributions towards understanding intermolecular hydrogen bonding and structural configurations (Subbulakshmi N. Karanth et al., 2019).
Cytochrome P450 and Drug Metabolism
The oxidative metabolism of novel therapeutic agents, such as antidepressants, has been investigated to identify the roles of various cytochrome P450 enzymes. These studies are crucial for understanding how drugs are processed in the body, identifying metabolic pathways, and predicting drug interactions. For example, the metabolism of Lu AA21004, a novel antidepressant, was extensively studied to understand its conversion into various metabolites, involving multiple CYP enzymes (Mette G. Hvenegaard et al., 2012).
Novel Insecticides
Exploration into new insecticidal compounds, such as flubendiamide, reveals significant agricultural applications. These compounds exhibit strong activity against lepidopterous pests, offering potential for integrated pest management strategies. The unique chemical structure and novel mode of action distinguish such compounds from existing insecticides, highlighting their utility in resistance management programs (Masanori Tohnishi et al., 2005).
Synthesis and Potential Biological Activity
The synthesis of new derivatives from basic structures like indoles and their potential biological activities are areas of active research. These compounds, including those derived from 2,3-dimethylindole, are examined for their possible therapeutic applications, utilizing computational tools to predict activities such as enzyme inhibition or treatment of phobic disorders (A. Avdeenko et al., 2020).
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides for their electrophysiological activity has provided insights into their potential as selective class III agents for arrhythmia treatment. This highlights the importance of molecular modifications in enhancing therapeutic efficacy and safety profiles (T. K. Morgan et al., 1990).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-7-6-8-22(15-19)18-31-26-17-29(25-10-5-4-9-24(25)26)14-13-28-27(30)23-12-11-20(2)21(3)16-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWFXQETJJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



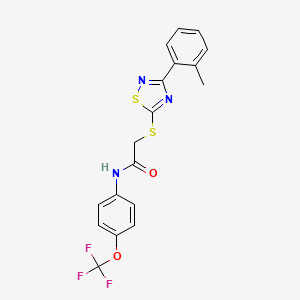
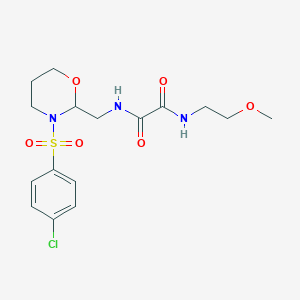
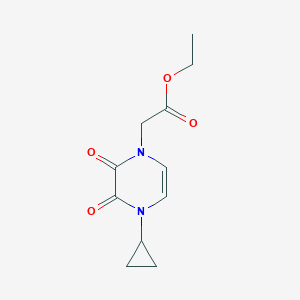

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2873996.png)
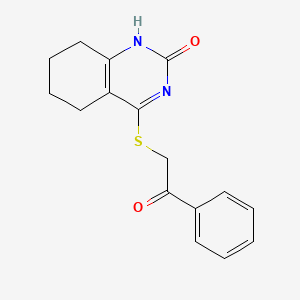
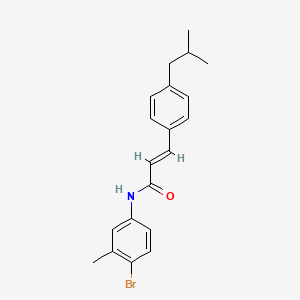
![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)
